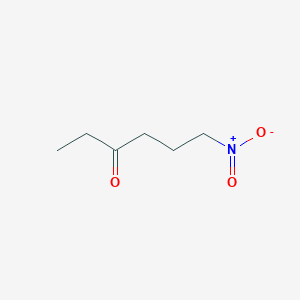

3-Hexanone, 6-nitro-

説明

3-Hexanone, 6-nitro- (CAS: 101009-82-9) is a nitro-substituted derivative of 3-hexanone, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.1564 g/mol . The compound features a ketone group at the third carbon and a nitro (-NO₂) group at the sixth carbon of the hexane chain.

特性

CAS番号 |

101009-82-9 |

|---|---|

分子式 |

C6H11NO3 |

分子量 |

145.16 g/mol |

IUPAC名 |

6-nitrohexan-3-one |

InChI |

InChI=1S/C6H11NO3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3 |

InChIキー |

REKPTZKEGCXNHL-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)CCC[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

3-Hexanone (CAS: 589-38-8)

The parent compound, 3-hexanone, is a simple aliphatic ketone used widely as a solvent and internal standard in analytical chemistry (e.g., GC-MS for aroma profiling in melon studies) . Key differences include:

- Functional Groups: Lacks the nitro group, reducing electrophilicity and reactivity compared to 6-nitro-3-hexanone.

- Physical Properties : Critical temperature (Tc) = 309.7°C, critical pressure (Pc) = 32.76 atm .

- Toxicity: Proposed occupational exposure limit (AOEL) = 67 ppm, derived from surrogate data for pentanones due to narcotic and irritant effects .

4-Hexen-3-one

This α,β-unsaturated ketone differs by a double bond between C4 and C5, enhancing electrophilicity. Studies show it inhibits microbial growth at 0.3 mM, whereas 3-hexanone exhibits growth-stimulatory effects . The nitro group in 6-nitro-3-hexanone may similarly increase reactivity but through distinct mechanisms (e.g., nitro group redox chemistry).

2,5-Dimethyl-4-nitro-3-hexanone (CAS: 59906-54-6)

A structural analog with nitro and methyl substituents. Its synthesis routes highlight challenges in nitro group introduction, requiring controlled conditions to avoid side reactions . This suggests 6-nitro-3-hexanone may also demand specialized synthetic protocols.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Critical Temp. (°C) | Critical Pressure (atm) | Key Functional Groups |

|---|---|---|---|---|

| 3-Hexanone | 100.16 | 309.7 | 32.76 | Ketone |

| 6-Nitro-3-hexanone | 145.16 | Not reported | Not reported | Ketone, Nitro |

| 4-Hexen-3-one | 98.14 | Not reported | Not reported | α,β-Unsaturated ketone |

| 2,5-Dimethyl-4-nitro-3-hexanone | 173.21 | Not reported | Not reported | Ketone, Nitro, Methyl |

Toxicity and Exposure Limits

Nitro compounds often exhibit higher toxicity due to metabolic conversion to reactive intermediates, but specific data for 6-nitro-3-hexanone is lacking .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Hexanone, 6-nitro- from simple precursors?

Methodological Answer:

Synthesis of 3-Hexanone, 6-nitro- can be approached via retro-synthetic analysis. Starting with the target molecule, the ketone group can be introduced through oxidation of a secondary alcohol (e.g., 6-nitro-3-hexanol). The nitro group at position 6 may require electrophilic nitration of a pre-formed hexanone derivative or selective functionalization using nitrating agents (e.g., HNO₃/H₂SO₄). For example:

Step 1: Synthesize 3-hexanone via oxidation of 3-hexanol (using Jones reagent or KMnO₄) .

Step 2: Introduce the nitro group at position 6 through nitration under controlled conditions (temperature, solvent polarity).

Validation: Confirm regioselectivity via NMR (¹H and ¹³C) and IR spectroscopy to distinguish between possible isomers .

Key Consideration: Nitration may compete with ketone reactivity; protecting groups (e.g., silyl ethers) could mitigate undesired side reactions.

Basic: How can spectroscopic techniques differentiate 3-Hexanone, 6-nitro- from structural analogs?

Methodological Answer:

- IR Spectroscopy: The ketone carbonyl stretch (~1710–1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) provide distinct fingerprints. Compare with NIST reference data for 3-hexanone derivatives .

- NMR:

- Mass Spectrometry: Molecular ion [M]⁺ at m/z 145.1564 (C₆H₁₁NO₃) with fragmentation patterns reflecting loss of NO₂ (46 amu) and CO (28 amu) .

Basic: What toxicological data gaps exist for 3-Hexanone, 6-nitro-?

Methodological Answer:

No direct toxicity data exists for 3-Hexanone, 6-nitro- (CAS 101009-82-9). However, surrogate aliphatic ketones (e.g., 2-pentanone, 3-pentanone) suggest potential hazards:

- Acute Exposure: Aliphatic ketones are volatile organic compounds (VOCs) causing respiratory and ocular irritation .

- Data Gaps:

- Chronic exposure effects (neurotoxicity, carcinogenicity).

- Metabolic pathways (e.g., nitro-reduction to amines).

- Recommendation: Use ATSDR’s Decision Guide to prioritize studies on inhalation toxicity and dermal absorption .

Advanced: How can discrepancies in nitration reaction yields be resolved for 3-Hexanone derivatives?

Methodological Answer:

Yield inconsistencies may arise from:

- Regiochemical competition: Nitration at alternate positions (e.g., 4- or 5-nitro isomers).

- Reaction conditions: Optimize temperature (0–5°C for nitronium ion stability) and solvent polarity (e.g., HNO₃ in H₂SO₄ vs. acetic acid).

- Analytical validation: Use HPLC with UV detection (λ = 270 nm for nitro groups) to quantify isomer ratios .

- Computational modeling: DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) sites and transition states .

Advanced: How to derive a Hypothetical Temporary Occupational Exposure Limit (HTFOEL) for 3-Hexanone, 6-nitro-?

Methodological Answer:

Surrogate selection: Use 3-hexanone (CAS 589-38-8) and 2-pentanone (TLV-TWA = 200 ppm) as structural analogs .

Adjust for nitro group toxicity: Apply a safety factor (e.g., 10×) due to nitro group’s redox activity and potential genotoxicity.

Calculations:

- HTFOEL = (Analog TLV) × (Molecular weight ratio) × Safety factor.

- Example: HTFOEL = 200 ppm × (145.16/100.16) × 0.1 ≈ 29 ppm .

Advanced: What computational methods predict the electronic effects of the nitro group in 3-Hexanone, 6-nitro-?

Methodological Answer:

- DFT Simulations: Optimize geometry at B3LYP/6-31G* level to assess nitro group’s electron-withdrawing effects on the ketone carbonyl.

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.

- Spectroscopic correlation: Compare computed IR/NMR shifts with experimental data to validate models .

Advanced: What role might 3-Hexanone, 6-nitro- play in microbial volatile organic compound (MVOC) profiles?

Methodological Answer:

While 3-hexanone is a known fungal metabolite , the nitro-substituted variant has not been reported. Hypothesize its production via microbial nitroreductases or nitration of endogenous ketones.

- Experimental design:

- Culture fungi (e.g., Basidiomycetes) in nitrate-rich media.

- Analyze headspace VOCs via GC-MS with selective ion monitoring (SIM) for m/z 145 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。